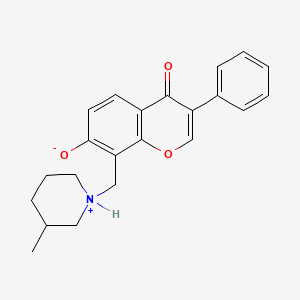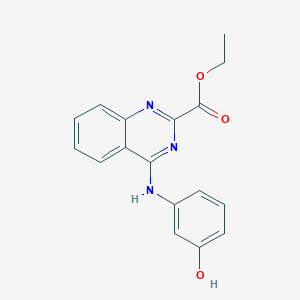![molecular formula C19H17N3O3 B7745446 Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate](/img/structure/B7745446.png)
Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate is a synthetic organic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and formamide under acidic conditions.
Introduction of the Amino Group: The amino group is introduced by reacting the quinazoline core with an appropriate amine, such as 3-acetylaniline, under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline-2,4-dicarboxylate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles like halides, amines, or thiols; often under reflux conditions.
Major Products Formed
Oxidation: Quinazoline-2,4-dicarboxylate derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(3-Acetylphenyl)amino]quinazoline-2-carboxylic acid: Similar structure but lacks the ethyl ester group.
Ethyl 4-[(3-benzoylphenyl)amino]quinazoline-2-carboxylate: Similar structure with a benzoyl group instead of an acetyl group.
Ethyl 4-[(3-acetylphenyl)amino]quinoline-2-carboxylate: Similar structure but with a quinoline core instead of quinazoline.
Uniqueness
Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit kinases and potential therapeutic applications make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
ethyl 4-(3-acetylanilino)quinazoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-25-19(24)18-21-16-10-5-4-9-15(16)17(22-18)20-14-8-6-7-13(11-14)12(2)23/h4-11H,3H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKFZRFRYLFAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[(4-benzylpiperazin-1-yl)methyl]-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B7745364.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B7745365.png)
![8-[(dibenzylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B7745373.png)
![3-(4-chlorophenyl)-8-[(dibenzylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B7745379.png)
![7-hydroxy-3-(3-methylphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745387.png)

![3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745396.png)
![3-(2-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745404.png)
![3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745409.png)
![7-HYDROXY-8-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-(NAPHTHALEN-2-YLOXY)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7745419.png)
![3-[(2-Ethoxycarbonylquinazolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7745448.png)
![4-[(2-Ethoxycarbonylquinazolin-4-yl)amino]benzoic acid;hydron;chloride](/img/structure/B7745450.png)

![Ethyl 4-[(3-acetylphenyl)amino]-6-fluoroquinoline-3-carboxylate](/img/structure/B7745463.png)
